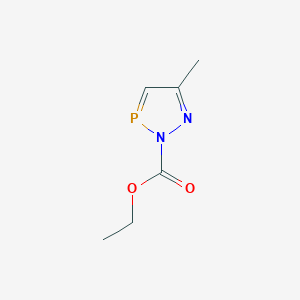
Ethyl 5-methyldiazaphosphole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyldiazaphosphole-2-carboxylate is a chemical compound that belongs to the class of diazaphospholes These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyldiazaphosphole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine derivative with a diazo compound. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may be catalyzed by a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyldiazaphosphole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted diazaphosphole derivatives.
Scientific Research Applications
Ethyl 5-methyldiazaphosphole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methyldiazaphosphole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with metals or other molecules, influencing various chemical and biological processes. The specific pathways involved depend on the context of its use and the nature of the interacting species.
Comparison with Similar Compounds
Ethyl 5-methyldiazaphosphole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylindole-2-carboxylate: This compound has a similar structure but contains an indole ring instead of a diazaphosphole ring.
Ethyl 2-amino-5-oxazolecarboxylate: Another structurally related compound with an oxazole ring.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: A compound with a substituted indole ring.
The uniqueness of this compound lies in its diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H9N2O2P |
|---|---|
Molecular Weight |
172.12 g/mol |
IUPAC Name |
ethyl 5-methyldiazaphosphole-2-carboxylate |
InChI |
InChI=1S/C6H9N2O2P/c1-3-10-6(9)8-7-5(2)4-11-8/h4H,3H2,1-2H3 |
InChI Key |
QQJAHNIPOYGXTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1N=C(C=P1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


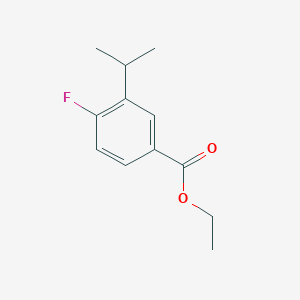


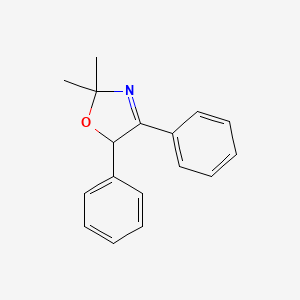
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
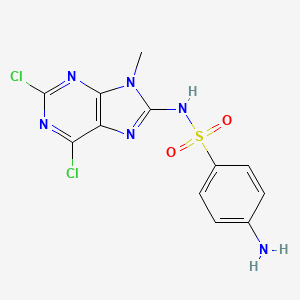
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

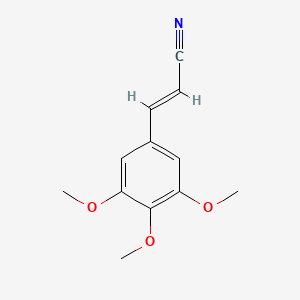
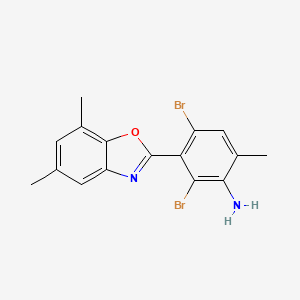
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
